Cas no 1250815-69-0 (2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid)

2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- CS-0344831
- EN300-1140536
- 2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid
- 1250815-69-0
- AKOS011197883
- Histidine, 5-dimethyl-N-propyl-
-
- Inchi: 1S/C11H19N3O2/c1-4-5-13-11(3,10(15)16)8-14-7-6-12-9(14)2/h6-7,13H,4-5,8H2,1-3H3,(H,15,16)
- InChI Key: HICNYIANFVJBSX-UHFFFAOYSA-N
- SMILES: OC(C(C)(CN1C=CN=C1C)NCCC)=O
Computed Properties
- Exact Mass: 225.147726857g/mol
- Monoisotopic Mass: 225.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- Density: 1.13±0.1 g/cm3(Predicted)
- Boiling Point: 413.1±40.0 °C(Predicted)
- pka: 2.06±0.15(Predicted)
2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140536-0.25g |
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid |
1250815-69-0 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1140536-1.0g |
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid |
1250815-69-0 | 1g |
$1086.0 | 2023-06-09 | ||
Enamine | EN300-1140536-2.5g |
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid |
1250815-69-0 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1140536-0.5g |
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid |
1250815-69-0 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1140536-5.0g |
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid |
1250815-69-0 | 5g |
$3147.0 | 2023-06-09 | ||
Enamine | EN300-1140536-1g |
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid |
1250815-69-0 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1140536-5g |
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid |
1250815-69-0 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1140536-0.05g |
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid |
1250815-69-0 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1140536-0.1g |
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid |
1250815-69-0 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1140536-10.0g |
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid |
1250815-69-0 | 10g |
$4667.0 | 2023-06-09 |
2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid Related Literature
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
Additional information on 2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid
2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic Acid
Introduction to 2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic Acid
2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid, a compound with the CAS number 1250815-69-0, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a propanoic acid backbone, a propylamino group, and a substituted imidazole ring. The imidazole moiety, a five-membered aromatic heterocycle, is particularly notable for its presence in various biologically active compounds, including antifungal agents and anticancer drugs.
The synthesis of 2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry and functional group transformations. Recent advancements in catalytic methods and asymmetric synthesis have enabled more efficient pathways for producing this compound, making it more accessible for research and potential commercial applications.
Structural Features and Chemical Properties
The molecular structure of CAS No. 1250815-69-0 is defined by its functional groups: the propanoic acid group (-CH₂CH₂COOH), the propylamino group (-CH₂CH₂CH₂NH), and the imidazole ring substituted with methyl groups at positions 1 and 3. These groups contribute to the compound's chemical reactivity, solubility, and biological activity. The imidazole ring, in particular, is known for its ability to form hydrogen bonds and participate in π–π interactions, which are critical for molecular recognition in biological systems.
The compound's physical properties include a melting point of approximately 150°C and a molecular weight of around 347 g/mol. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Biological Activity and Applications
Recent studies have highlighted the potential of CAS No. 1250815-69-0 as a lead compound in drug discovery. Its imidazole moiety has been associated with antifungal activity, particularly against pathogenic fungi such as *Candida albicans*. In vitro assays have demonstrated that this compound inhibits fungal growth by targeting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.
Beyond its antifungal properties, CAS No. 1250815-69-0 has shown promise in anticancer research. Preclinical studies suggest that it may induce apoptosis in cancer cells by modulating mitochondrial function and activating caspase pathways. These findings underscore the compound's potential as a chemotherapeutic agent, though further research is needed to evaluate its efficacy and safety profile.
In addition to its therapeutic applications, CAS No. 1250815-69
1250815-69-0 (2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid) Related Products
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)




